molecular formula C17H15N5O2 B10771503 N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide

N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide

Cat. No.: B10771503
M. Wt: 321.33 g/mol
InChI Key: HVTLYEBQNBWUIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide involves multiple steps, starting with the preparation of the xanthene core structureThe ethyltetrazole moiety is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The final product is purified through recrystallization or chromatography techniques to ensure its quality and consistency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by enhancing the activity of the mGlu1 receptor. This receptor is a G-protein-coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. By binding to the receptor, the compound increases the receptor’s sensitivity to its natural ligand, leading to enhanced signaling and potential therapeutic effects .

Comparison with Similar Compounds

  • N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide
  • 9H-xanthene-9-carboxylic acid
  • [1,2,4]oxadiazol-3-yl-amides

Comparison: Compared to other similar compounds, this compound is unique due to its specific structure, which allows it to selectively enhance the activity of the mGlu1 receptor. This selectivity makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-2-22-20-17(19-21-22)18-16(23)15-11-7-3-5-9-13(11)24-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,18,20,23)

InChI Key

HVTLYEBQNBWUIT-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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